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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential applications of 2-Chloro-4-pivalamidonicotinic acid. Due to the limited

availability of detailed experimental data in the public domain, this paper also extrapolates

potential synthetic routes and spectroscopic characteristics based on the known chemistry of

its constituent functional groups: a chlorinated nicotinic acid core and a pivalamide substituent.

This document is intended to serve as a foundational resource for researchers and

professionals in the fields of medicinal chemistry and drug development who are interested in

this compound and its derivatives.

Introduction
2-Chloro-4-pivalamidonicotinic acid is a substituted pyridine carboxylic acid derivative. The

presence of a chlorine atom, a carboxylic acid group, and a bulky pivalamide moiety on the

nicotinic acid scaffold suggests its potential as a versatile building block in the synthesis of

more complex molecules, particularly in the realm of drug discovery.[1] The nicotinic acid

framework is a well-established pharmacophore found in numerous therapeutic agents.[2][3]

The introduction of a chlorine atom can significantly modulate the electronic and lipophilic

properties of the molecule, potentially influencing its biological activity and pharmacokinetic
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profile.[1] The pivalamide group, with its sterically hindered tert-butyl moiety, can impart unique

conformational constraints and metabolic stability.

This guide summarizes the currently available data for 2-Chloro-4-pivalamidonicotinic acid
and provides a theoretical framework for its chemical behavior and potential utility.

Molecular Structure and Properties
The molecular structure of 2-Chloro-4-pivalamidonicotinic acid is characterized by a pyridine

ring substituted at the 2-position with a chlorine atom, at the 3-position with a carboxylic acid

group, and at the 4-position with a pivalamido (tert-butylamido) group.

Chemical Identity
Parameter Value Reference

IUPAC Name

2-chloro-4-(2,2-

dimethylpropanamido)nicotinic

acid

N/A

CAS Number 1021339-24-1 [4][5]

Molecular Formula C₁₁H₁₃ClN₂O₃ [4]

Molecular Weight 256.69 g/mol [6]

Physicochemical Properties (Predicted)
Quantitative experimental data on the physicochemical properties of 2-Chloro-4-
pivalamidonicotinic acid are not readily available. The following table summarizes predicted

properties based on its structure.
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Property Predicted Value Notes

pKa (acidic) ~3-4
Estimated for the carboxylic

acid group on the pyridine ring.

pKa (basic) ~2-3

Estimated for the pyridine

nitrogen, reduced by the

electron-withdrawing chlorine

and carboxyl groups.

LogP ~2.5 - 3.5

Estimated based on the

contributions of the chloro,

pivalamide, and carboxylic acid

groups.

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO and DMF.

Typical for similar organic

acids.

Synthesis and Reactivity
Detailed, peer-reviewed experimental protocols for the synthesis of 2-Chloro-4-
pivalamidonicotinic acid are not currently available in the public domain. However, a

plausible synthetic strategy can be conceptualized based on established organic chemistry

principles.

Postulated Synthetic Pathway
A potential synthetic route could involve the amidation of a 4-amino-2-chloronicotinic acid

precursor with pivaloyl chloride. The key challenge in this approach would be the selective

acylation of the 4-amino group in the presence of the carboxylic acid. Protection of the

carboxylic acid, for instance as an ester, might be necessary.

4-Amino-2-chloronicotinic acid Protection of
carboxylic acid

 e.g., SOCl₂, MeOH 
4-Amino-2-chloronicotinate ester Amidation with

Pivaloyl Chloride

 (CH₃)₃CCOCl,
Base Ester of

2-Chloro-4-pivalamidonicotinic acid Deprotection
 e.g., LiOH, H₂O 

2-Chloro-4-pivalamidonicotinic acid
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Caption: Postulated synthetic pathway for 2-Chloro-4-pivalamidonicotinic acid.

Key Experimental Considerations (Hypothetical)
Starting Material Synthesis: The synthesis of the 4-amino-2-chloronicotinic acid precursor

would be a critical first step. This could potentially be achieved from commercially available

starting materials through a series of nitration, reduction, and chlorination reactions.

Protection/Deprotection: The choice of protecting group for the carboxylic acid would be

crucial to ensure compatibility with the subsequent amidation conditions and to allow for

efficient deprotection without affecting other functional groups.

Amidation Conditions: The amidation reaction would likely be carried out in an aprotic solvent

in the presence of a non-nucleophilic base to neutralize the HCl generated. Reaction

temperature and time would need to be optimized to maximize yield and minimize side

reactions.

Purification: Purification of the final product would likely involve crystallization or column

chromatography to remove any unreacted starting materials, byproducts, and reagents.

Spectroscopic Analysis (Theoretical)
While no specific spectroscopic data has been published, the expected NMR, IR, and Mass

Spectrometry features can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

¹H ~1.3 singlet 9H tert-butyl protons

~7.8 doublet 1H
H-5 proton on

pyridine ring

~8.5 doublet 1H
H-6 proton on

pyridine ring

~9-10 broad singlet 1H
Amide N-H

proton

~13-14 broad singlet 1H
Carboxylic acid

O-H proton

¹³C ~27 (CH₃)₃C-

~40 (CH₃)₃C-

~110-160
Pyridine ring

carbons

~165-170
Carboxylic acid

carbonyl

~175-180 Amide carbonyl

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Vibration Functional Group

3300-2500 O-H stretch (broad) Carboxylic acid

~3200 N-H stretch Amide

~1700 C=O stretch Carboxylic acid

~1680 C=O stretch (Amide I) Amide

~1600, ~1470 C=C, C=N stretch Pyridine ring

~1550 N-H bend (Amide II) Amide

~1100 C-Cl stretch Chloroalkane

Mass Spectrometry (MS)
Molecular Ion (M⁺): Expected to be observed at m/z 256, with a characteristic M+2 isotope

peak at m/z 258 (approximately one-third the intensity of the M⁺ peak) due to the presence

of the chlorine-37 isotope.

Fragmentation: Common fragmentation patterns would likely involve the loss of the tert-butyl

group, the carboxylic acid group (as CO₂ and H₂O), and potentially the chlorine atom.

Potential Applications in Drug Discovery and
Medicinal Chemistry
While there is no specific biological data available for 2-Chloro-4-pivalamidonicotinic acid, its

structural features suggest several potential areas of application in drug discovery.

Scaffold for Library Synthesis
The presence of three distinct functional groups (chloro, carboxylic acid, and amide) provides

multiple points for diversification, making it an attractive scaffold for the synthesis of compound

libraries for high-throughput screening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1328135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-4-pivalamidonicotinic acid

Modification at
Carboxylic Acid

Amide/Ester formation

Nucleophilic Substitution
of Chlorine

e.g., Suzuki, Buchwald-Hartwig coupling

Modification of
Pivalamide

Hydrolysis and
re-acylation

Click to download full resolution via product page

Caption: Potential diversification points on the 2-Chloro-4-pivalamidonicotinic acid scaffold.

Potential as a Bioactive Molecule
Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities.[7][8]

The specific combination of substituents in 2-Chloro-4-pivalamidonicotinic acid could

potentially lead to novel activities, for instance, as enzyme inhibitors or receptor modulators.

The pivalamide group, in particular, could play a role in directing the molecule to specific

binding pockets or in enhancing metabolic stability.

Conclusion and Future Directions
2-Chloro-4-pivalamidonicotinic acid is a chemical entity with interesting structural features

that suggest its potential as a valuable tool in medicinal chemistry and drug discovery.

However, a significant gap exists in the publicly available experimental data for this compound.

Future research should focus on:

Development and publication of a robust and scalable synthetic route.

Thorough characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray

crystallography.

Evaluation of its physicochemical properties, including solubility, pKa, and LogP.
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Screening for biological activity across a range of therapeutic targets.

The generation of such data would be invaluable for the scientific community and could unlock

the full potential of this and related molecules in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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